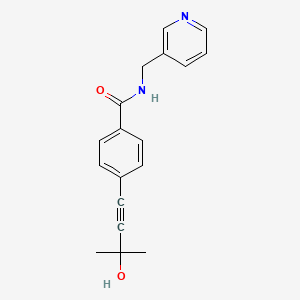![molecular formula C29H27NO2 B5226706 N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide, also known as BHAP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BHAP is a small molecule that has the potential to be used as a drug candidate due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can lead to anti-cancer effects. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake in cells, which can lead to potential therapeutic effects for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide has several advantages and limitations for lab experiments. One advantage is that this compound is a small molecule that can be easily synthesized and purified. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has not yet been tested in clinical trials, which limits its potential for use as a drug candidate.
Orientations Futures
There are several future directions for the research of N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide. One direction is to further investigate the mechanism of action of this compound to optimize its therapeutic potential. Additionally, future studies could focus on testing this compound in clinical trials to determine its safety and efficacy as a drug candidate. Furthermore, future studies could investigate the potential use of this compound in combination with other drugs for synergistic effects. Overall, this compound has the potential to be a promising drug candidate for the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide involves a multi-step process that requires the use of various chemical reagents and techniques. The initial step involves the reaction of benzylamine with 4-methylbenzaldehyde to form N-benzyl-4-methylbenzamide. The second step involves the reaction of N-benzyl-4-methylbenzamide with 2-phenylethanol to form this compound. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-23-17-19-27(20-18-23)29(32,26-15-9-4-10-16-26)22-30(21-24-11-5-2-6-12-24)28(31)25-13-7-3-8-14-25/h2-20,32H,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJXGZPXPQCWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5226671.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)


![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
